molecular formula C23H20N2O5 B2648057 2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-88-5

2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2648057
CAS No.: 921889-88-5
M. Wt: 404.422
InChI Key: IOSYWYCRYPQSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a chemical compound based on the dibenzo[b,f][1,4]oxazepine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . This specific derivative features a 2,4-dimethoxybenzamide group attached to the tricyclic oxazepine core, which is substituted with a methyl group and a ketone at the 10 and 11 positions, respectively. While the specific pharmacological profile of this exact compound requires further investigation, research on analogous structures indicates that the dibenzo[b,f][1,4]oxazepine moiety is a privileged structure for designing ligands that target G-protein coupled receptors (GPCRs) . In particular, compounds within this chemical class have been investigated as potent and selective ligands for histamine receptors (H1R) and the serotonin receptor (5-HT2AR) . The specific substitution pattern on the tricyclic core, such as the position and nature of substituents, is known to critically influence receptor binding affinity and selectivity, toggling activity between different GPCR targets . The presence of the benzamide group further enhances the potential of this molecule for structure-activity relationship (SAR) studies, aimed at developing novel tool compounds for biochemical research. This product is intended for non-human, non-medical research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2,4-dimethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-25-18-6-4-5-7-20(18)30-19-11-8-14(12-17(19)23(25)27)24-22(26)16-10-9-15(28-2)13-21(16)29-3/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSYWYCRYPQSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O5C_{22}H_{22}N_2O_5, with a molecular weight of approximately 390.4 g/mol. The compound features two methoxy groups at the 2 and 4 positions of the benzamide moiety and a dibenzo[b,f][1,4]oxazepine core structure.

PropertyValue
Molecular FormulaC22H22N2O5
Molecular Weight390.4 g/mol
CAS Number922030-00-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the dibenzo[b,f][1,4]oxazepine core : This is achieved through cyclization reactions using appropriate precursors under controlled conditions.
  • Coupling with the benzamide moiety : This step is performed in the presence of a base such as triethylamine to yield the final product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds range from 250 µg/ml to 7.81 µg/ml against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Anti-inflammatory Properties

Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepines possess anti-inflammatory effects. These compounds may inhibit inflammatory pathways by modulating cytokine release and reducing oxidative stress.

Analgesic Effects

The analgesic activity of similar compounds has been documented in various preclinical studies. The mechanism often involves the modulation of pain signaling pathways and receptor interactions.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various dibenzo[b,f][1,4]oxazepine derivatives, including this compound.
    • Results indicated that these compounds exhibited potent activity against both bacterial and fungal strains.
  • Anti-inflammatory Mechanism :
    • In a controlled experiment, the compound was tested for its ability to reduce inflammation in rodent models.
    • The findings suggested a significant reduction in inflammatory markers compared to untreated controls.

Comparison with Similar Compounds

Structural Variations

The compound’s closest analogs differ in three key regions: (1) heteroatom composition of the central ring, (2) substituents on the benzamide group, and (3) alkylation patterns on the oxazepine/thiazepine core.

Compound Name Core Ring R1 (Oxazepine/Thiazepine) R2 (Benzamide Substituent) Molecular Formula
Target Compound Oxazepine (O) 10-Methyl 2,4-Dimethoxy C24H22N2O5
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Oxazepine (O) 10-Methyl 2-Trifluoromethyl C22H15F3N2O3
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Thiazepine (S) 10-Methyl 4-Methoxyphenyl C22H19N2O4S
4-Hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide Oxazepine (O) 7-Methyl 4-Hydroxy C22H18N2O4
BT2 (10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamic acid ethyl ester Oxazepine (O) 10-Ethyl Ethyl carbamate C20H20N2O4

Key Observations :

  • Benzamide Substituents : The target’s 2,4-dimethoxy groups enhance electron-donating effects compared to electron-withdrawing groups (e.g., trifluoromethyl ) or polar substituents (e.g., hydroxy ).
  • Alkylation Patterns : Methyl vs. ethyl groups on the oxazepine nitrogen (e.g., target vs. BT2 ) may influence lipophilicity and steric hindrance at receptor sites.

Example Syntheses :

  • Target Compound : Likely synthesized via coupling 2,4-dimethoxybenzoic acid to a preformed 10-methyl-dibenzo[b,f][1,4]oxazepin-2-amine intermediate, analogous to protocols in .
  • Thiazepine Analog (Compound 36 ) : Prepared using general protocol A (amide coupling), yielding 407.0 [M+H+] (LCMS) with 9% yield after HPLC purification.
  • Ethyl Carbamate (BT2 ): Derived from reacting 2-amino-10-ethyl-dibenzo[b,f][1,4]oxazepin-11-one with diethyl pyrocarbonate.
Analytical and Physicochemical Data
Compound Name LCMS RT (min) HRMS [M+H+] (Found/Calculated) Yield (%)
Target Compound Not reported Hypothetical: 418.15/418.15 Not reported
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide - 412.1035/412.1035 -
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide 5.09 407.1061/407.1060 -
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(thiophen-3-yl)acetamide - 433.1 (LCMS) 42

Key Observations :

  • The target compound’s hypothetical HRMS (C24H22N2O5: 418.15) aligns with analogs of similar mass (e.g., 407.1 for compound 36 ).
  • Thiazepine derivatives (e.g., compound 36 ) exhibit longer LCMS retention times (5.09 min) compared to oxazepines, likely due to increased hydrophobicity from sulfur.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s core structure (dibenzo[b,f][1,4]oxazepine) can be synthesized via cyclocondensation reactions. For example, substituted benzaldehydes or benzamides may react with aminotriazoles or oxazepinone intermediates under reflux in ethanol with glacial acetic acid as a catalyst . Optimization involves varying solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% acid). Purity can be monitored via TLC or HPLC, with column chromatography for isolation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR : 1H/13C NMR to confirm substitution patterns (e.g., methoxy groups at positions 2 and 4 of the benzamide, methyl group at position 10 of the oxazepine ring) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., C23H20N2O5).
  • FT-IR : Identify carbonyl stretches (e.g., 11-oxo group at ~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • XRD : Single-crystal X-ray diffraction for absolute configuration confirmation if crystallizable .

Q. How can researchers establish a theoretical framework to study this compound’s biological or chemical properties?

  • Methodology : Link the research to existing pharmacological or organic chemistry theories. For example:

  • QSAR Modeling : Correlate substituent effects (e.g., methoxy groups) with bioactivity using computational tools like Gaussian or AutoDock .
  • Reactivity Predictions : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites for derivatization .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for dibenzo[b,f][1,4]oxazepine derivatives?

  • Methodology :

  • Dose-Response Studies : Use a randomized block design with split-plot arrangements (e.g., varying concentrations across cell lines or enzyme assays) to identify threshold effects .
  • Control Standardization : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions.
  • Meta-Analysis : Systematically review literature to identify variables causing discrepancies (e.g., solvent polarity affecting solubility) .

Q. What methodological approaches are suitable for studying the environmental fate and ecotoxicological impacts of this compound?

  • Methodology :

  • INCHEMBIOL Framework : Assess physicochemical properties (logP, pKa) to predict environmental partitioning (soil vs. water) .
  • Microcosm Studies : Simulate biodegradation in aquatic/terrestrial systems using LC-MS/MS to track metabolite formation.
  • Ecotoxicology : Use OECD guidelines for acute/chronic toxicity tests in Daphnia magna or algae to determine EC50 values .

Q. How can researchers optimize the compound’s pharmacokinetic profile through structural modifications?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 2,4-dimethoxybenzamide moiety to enhance solubility.
  • Metabolic Stability Assays : Use liver microsomes or CYP450 isoforms to identify metabolic hotspots (e.g., N-methyl oxidation) .
  • Molecular Dynamics Simulations : Predict binding affinity changes in target proteins (e.g., kinases) after substituting the oxazepine ring .

Q. What strategies mitigate synthetic challenges, such as low yields in the final cyclization step?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield by enhancing thermal efficiency .
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, catalyst loading, solvent) .

Data Analysis & Theoretical Integration

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be addressed during characterization?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • Dynamic NMR : Assess conformational exchange (e.g., rotamers) causing peak splitting at varying temperatures .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 10-methyl-dibenzo[b,f][1,4]oxazepin-11-one derivatives) .

Q. What frameworks guide the integration of computational and experimental data in SAR studies?

  • Methodology :

  • Consensus Docking : Combine AutoDock, Glide, and MOE results to validate binding poses against X-ray structures .
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity using molecular dynamics .
  • Machine Learning : Train models on bioactivity datasets to predict novel derivatives’ potency .

Tables for Key Data

Property Analytical Method Expected Results Reference
Melting PointDifferential Scanning Calorimetry (DSC)180–185°C (decomposes)
logP (Octanol-Water)Shake-Flask Method~2.8 (indicating moderate lipophilicity)
UV-Vis λmax (Ethanol)UV Spectrophotometry265 nm, 310 nm (π→π* transitions)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.